1H-Indazol-3-ol

D-amino acid oxidase schizophrenia NMDA receptor

1H-Indazol-3-ol (CAS 7364-25-2), also known as 3-indazolinone or 3-hydroxy-1H-indazole, is a bicyclic heterocyclic compound consisting of a benzene ring fused to a pyrazole moiety with a hydroxyl group at the 3-position. This compound exists in tautomeric equilibrium between the 1H-indazol-3-ol (hydroxy) form and the 1,2-dihydro-3H-indazol-3-one (oxo) form, with the hydroxy tautomer predominating in solution as established by GIAO/B3LYP/6-311++G(d,p) shielding calculations.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
CAS No. 7364-25-2
Cat. No. B1208877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazol-3-ol
CAS7364-25-2
Synonyms3-indazolinone
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NN2
InChIInChI=1S/C7H6N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h1-4H,(H2,8,9,10)
InChIKeySWEICGMKXPNXNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazol-3-ol (CAS 7364-25-2): Core Scaffold and Physicochemical Profile for Medicinal Chemistry and Heterocycle Synthesis


1H-Indazol-3-ol (CAS 7364-25-2), also known as 3-indazolinone or 3-hydroxy-1H-indazole, is a bicyclic heterocyclic compound consisting of a benzene ring fused to a pyrazole moiety with a hydroxyl group at the 3-position [1]. This compound exists in tautomeric equilibrium between the 1H-indazol-3-ol (hydroxy) form and the 1,2-dihydro-3H-indazol-3-one (oxo) form, with the hydroxy tautomer predominating in solution as established by GIAO/B3LYP/6-311++G(d,p) shielding calculations [2]. Its molecular weight is 134.14 g/mol, with a reported melting point of 250-252 °C, and it exhibits solubility in common organic solvents including alcohols, ketones, and esters .

Why 1H-Indazol-3-ol Cannot Be Replaced by Generic Indazole Analogs: Structural and Functional Differentiation


1H-Indazol-3-ol is not functionally interchangeable with unsubstituted indazole or other 3-substituted indazole analogs due to three critical differentiating features. First, the 3-hydroxyl group enables a unique tautomeric equilibrium that establishes a hydrogen-bond donor/acceptor motif distinct from 3-aminoindazole, 3-haloindazole, or 3-alkylindazole derivatives . Second, the unsubstituted 1H-indazol-3-ol core exhibits a distinct pharmacological selectivity profile: it shows minimal inhibition of neuronal nitric oxide synthase (nNOS) with IC50 > 1 mM, creating a clean baseline for derivative development with reduced off-target liability relative to broader-spectrum heterocyclic scaffolds [1]. Third, the 3-hydroxyl position serves as a primary synthetic handle for O-alkylation and O-acylation reactions, enabling derivatization pathways that are not accessible to 3-unsubstituted indazoles or 3-amino analogs [2]. These differences directly impact assay interpretation, synthetic route feasibility, and structure-activity relationship (SAR) outcomes.

1H-Indazol-3-ol Quantitative Differentiation: Head-to-Head Comparison Data for Scientific Procurement Decisions


DAAO Inhibitory Activity: 1H-Indazol-3-ol Derivatives Achieve Nanomolar Potency Compared to Micromolar Isatin Derivatives

1H-Indazol-3-ol derivatives were identified as nanomolar DAAO inhibitors, representing a substantial potency improvement over the micromolar isatin derivatives from which the scaffold was evolved [1]. The core 1H-indazol-3-ol scaffold provides a structural platform distinct from isatin, enabling access to nanomolar potency ranges (IC50 < 1 μM for optimized derivatives), whereas the parent isatin series demonstrated only micromolar-level DAAO inhibition [1]. This class transition from isatin to 1H-indazol-3-ol was informed by pharmacophore and SAR analysis, confirming that the [6+5] heterocyclic architecture of 1H-indazol-3-ol is a critical determinant of enhanced target engagement [1].

D-amino acid oxidase schizophrenia NMDA receptor medicinal chemistry

nNOS Selectivity Profile: 1H-Indazol-3-ol Core Demonstrates Minimal Neuronal Nitric Oxide Synthase Inhibition

The unsubstituted 1H-indazol-3-ol core exhibits an IC50 greater than 1 mM (1.00E+6 nM) against neuronal nitric oxide synthase (nNOS) in rat striatal tissue [1]. This minimal activity establishes a favorable selectivity baseline for developing CNS-targeted DAAO inhibitors, as nNOS is a mechanistically relevant off-target in schizophrenia drug discovery [1]. In contrast, many heterocyclic scaffolds used in CNS drug discovery (e.g., certain indole and pyrazole derivatives) exhibit measurable nNOS inhibition at micromolar concentrations, introducing confounding pharmacology in animal models.

nitric oxide synthase selectivity off-target profiling CNS

Tautomeric Stability in Solution: 1H-Indazol-3-ol Hydroxy Form Predominates Across Diverse Solvent Environments

Quantitative GIAO/B3LYP/6-311++G(d,p) shielding calculations and 15N NMR spectroscopy established that the 1H-indazol-3-ol (hydroxy) tautomer consistently predominates over the 1,2-dihydro-3H-indazol-3-one (oxo) form in solution [1]. This contrasts with structurally related 3-hydroxypyrazoles, where the oxo form often predominates in polar solvents. The position of tautomeric equilibrium for 1H-indazol-3-ol derivatives is solvent-dependent and correlates with the Gutmann acceptor number of the solvent [1], providing predictable control over the dominant species in reaction and assay media.

tautomerism NMR spectroscopy computational chemistry physicochemical properties

Synthetic Versatility via 3-Hydroxyl Alkylation: Access to Bis(indazol-3-ol) Antimalarial Scaffolds

The 3-hydroxyl group of 1H-indazol-3-ol enables O-alkylation with α,ω-dibromides to generate bis(indazol-3-ol) derivatives, a synthetic pathway not accessible to 3-unsubstituted indazoles or 3-aminoindazoles [1]. This reaction proceeds via 3-alkoxyindazole intermediates followed by deprotection, yielding a series of 1,1′-hydrocarbylenebis(indazol-3-ols) evaluated for antimalarial activity [1]. In contrast, 3-unsubstituted indazole requires N-functionalization at the 1- or 2-position, which alters the pharmacophore geometry and hydrogen-bonding capacity.

antimalarial Plasmodium falciparum O-alkylation heterocyclic synthesis

5-Lipoxygenase Inhibition: Optimized Indazol-3-ol Derivative Achieves 44 nM IC50 with In Vivo Anti-Inflammatory Efficacy

5-Methoxy-1-[quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol (compound 27), a 1,5-disubstituted derivative of the 1H-indazol-3-ol scaffold, inhibits 5-lipoxygenase-mediated oxidation of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid with an IC50 of 44 nM [1]. This same compound inhibits sensitized guinea pig tracheal segment contraction with IC50 = 2.9 μM and reduces antigen-induced airway eosinophilia by 47% at 1 mg/kg i.p. [1]. In contrast, the unsubstituted 1H-indazol-3-ol core shows no reported 5-lipoxygenase inhibition, demonstrating that the scaffold provides a tunable platform where substituents at the 1- and 5-positions confer target engagement.

5-lipoxygenase anti-inflammatory leukotriene asthma

Optimal Research Applications for 1H-Indazol-3-ol Based on Verified Quantitative Differentiation


DAAO Inhibitor Lead Discovery for Schizophrenia and Cognitive Disorders

Medicinal chemistry groups pursuing D-amino acid oxidase (DAAO) inhibitors for schizophrenia should prioritize 1H-indazol-3-ol as the core scaffold. Evidence shows that 1H-indazol-3-ol derivatives achieve nanomolar DAAO inhibition, a >1000-fold potency improvement over isatin-derived alternatives [1]. The core also exhibits minimal nNOS activity (IC50 > 1 mM), reducing off-target confounding in CNS models [2]. This combination of target potency and selectivity baseline makes 1H-indazol-3-ol preferable to isatin or broader heterocyclic libraries when DAAO is the primary target.

Anti-Inflammatory Drug Discovery Targeting the 5-Lipoxygenase Pathway

Researchers developing 5-lipoxygenase inhibitors for asthma or inflammatory conditions should consider 1H-indazol-3-ol as a starting scaffold. As demonstrated by compound 27, 1,5-disubstituted indazol-3-ol derivatives can achieve 44 nM IC50 against 5-lipoxygenase, with validated in vivo efficacy in guinea pig asthma models (47% eosinophilia reduction at 1 mg/kg i.p.) [3]. The scaffold enables systematic exploration of 1- and 5-position substituents to modulate potency, selectivity, and pharmacokinetic properties.

Scaffold-Hopping and SAR Expansion from Isatin-Based Chemical Series

Groups with established SAR from isatin-based inhibitor programs can use 1H-indazol-3-ol as a direct scaffold-hop to access enhanced potency. The transition from micromolar isatin DAAO inhibitors to nanomolar 1H-indazol-3-ol derivatives was guided by pharmacophore analysis, confirming that the indazol-3-ol architecture preserves critical binding features while enabling improved target engagement [1]. This scaffold retains the [6+5] heterocyclic framework of isatin but with a distinct hydrogen-bonding profile due to the hydroxy-dominant tautomeric state [4].

Synthesis of Dimeric Indazole Scaffolds via O-Alkylation Chemistry

Synthetic chemistry groups requiring access to bis-heterocyclic scaffolds should select 1H-indazol-3-ol over 3-unsubstituted indazoles. The 3-hydroxyl group uniquely enables O-alkylation with α,ω-dibromides to generate bis(indazol-3-ol) derivatives, a pathway unavailable to indazoles lacking the 3-hydroxy substituent [5]. This chemistry supports the construction of dimeric scaffolds with potential antimalarial and other therapeutic applications, expanding accessible chemical space.

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